molecular formula C10H7BrFNO B13668013 5-Bromo-8-fluoro-1-methoxyisoquinoline

5-Bromo-8-fluoro-1-methoxyisoquinoline

Cat. No.: B13668013
M. Wt: 256.07 g/mol
InChI Key: LPTPOKBNPHNMNV-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-1-methoxyisoquinoline is a halogenated and alkoxy-substituted isoquinoline derivative with the molecular formula C₁₀H₇BrFNO and a molecular weight of 256.07 g/mol. Its structure features a bromine atom at position 5, a fluorine atom at position 8, and a methoxy group at position 1 of the isoquinoline core. The methoxy group at position 1 is electron-donating, while the bromine and fluorine atoms are electron-withdrawing, creating a polarized aromatic system that may influence reactivity and binding interactions.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-bromo-8-fluoro-1-methoxyisoquinoline

InChI

InChI=1S/C10H7BrFNO/c1-14-10-9-6(4-5-13-10)7(11)2-3-8(9)12/h2-5H,1H3

InChI Key

LPTPOKBNPHNMNV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(C=CC(=C21)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-8-fluoro-1-methoxyisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:

    Bromination: Introduction of a bromine atom to the isoquinoline ring.

    Fluorination: Introduction of a fluorine atom to the isoquinoline ring.

    Methoxylation: Introduction of a methoxy group to the isoquinoline ring.

Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

5-Bromo-8-fluoro-1-methoxyisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include halogenating agents, oxidizing and reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-8-fluoro-1-methoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 5-bromo-8-fluoro-1-methoxyisoquinoline and two closely related analogs: 5-bromo-1-chloro-8-fluoroisoquinoline (CAS 1501083-37-9) and 5-bromo-8-chloroisoquinoline (CAS 956003-79-5).

Property This compound 5-Bromo-1-chloro-8-fluoroisoquinoline 5-Bromo-8-chloroisoquinoline
Molecular Formula C₁₀H₇BrFNO C₉H₄BrClFN C₉H₅BrClN
Molecular Weight (g/mol) 256.07 260.49 222.50
Substituents 5-Br, 8-F, 1-OCH₃ 5-Br, 1-Cl, 8-F 5-Br, 8-Cl
Key Functional Groups Methoxy (electron-donating) Chloro (electron-withdrawing) Chloro (electron-withdrawing)
Synthetic Accessibility Likely requires regioselective methoxylation and fluorination steps Chlorine at position 1 enhances leaving-group potential Simpler substitution pattern with only two halogens
Potential Reactivity Methoxy group activates position 3/4 for electrophilic substitution Chlorine at position 1 favors nucleophilic aromatic substitution Bromine and chlorine may direct cross-coupling reactions

Electronic and Steric Effects

  • Methoxy vs. In contrast, the chlorine atom in 5-bromo-1-chloro-8-fluoroisoquinoline is electron-withdrawing, deactivating the ring and favoring nucleophilic substitutions or Suzuki-Miyaura cross-coupling reactions .
  • Fluorine vs. However, chlorine’s stronger electron-withdrawing effect may enhance stability in acidic environments .

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